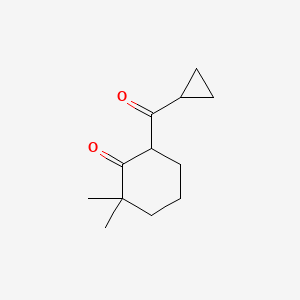
6-Cyclopropanecarbonyl-2,2-dimethylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopropanecarbonyl-2,2-dimethylcyclohexan-1-one is a chemical compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a carbonyl group, along with two methyl groups on a cyclohexanone ring. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropanecarbonyl-2,2-dimethylcyclohexan-1-one typically involves the reaction of cyclopropanecarbonyl chloride with 2,2-dimethylcyclohexanone in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-Cyclopropanecarbonyl-2,2-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
6-Cyclopropanecarbonyl-2,2-dimethylcyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Cyclopropanecarbonyl-2,2-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s carbonyl group can form hydrogen bonds or covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. The cyclopropane ring may also contribute to the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simpler ketone with a cyclohexane ring.
2,2-Dimethylcyclohexanone: Similar structure but lacks the cyclopropane ring.
Cyclopropanecarbonyl chloride: Contains the cyclopropane ring but lacks the cyclohexanone moiety.
Uniqueness
6-Cyclopropanecarbonyl-2,2-dimethylcyclohexan-1-one is unique due to the combination of a cyclopropane ring and a cyclohexanone ring with two methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C12H18O2 |
|---|---|
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
6-(cyclopropanecarbonyl)-2,2-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C12H18O2/c1-12(2)7-3-4-9(11(12)14)10(13)8-5-6-8/h8-9H,3-7H2,1-2H3 |
Clave InChI |
DALRARJBYPBTSL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(C1=O)C(=O)C2CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



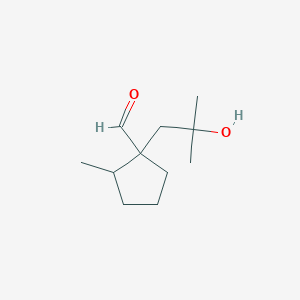

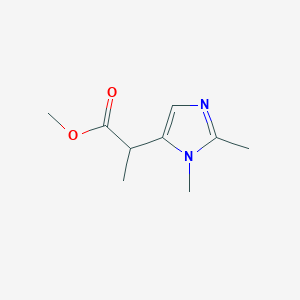
![2-[Amino(cyclopropyl)methyl]-4-bromophenol](/img/structure/B13321732.png)

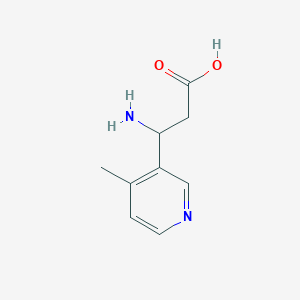
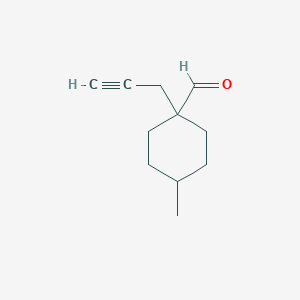
![tert-Butyl (7S,8aS)-6-oxo-7-(prop-2-yn-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13321766.png)


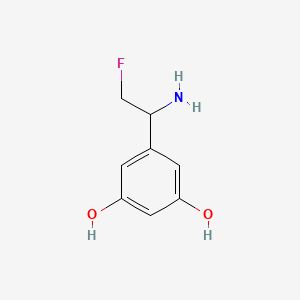

![N-[3-(1H-Imidazol-1-yl)propyl]-3-methylcyclopentan-1-amine](/img/structure/B13321796.png)
